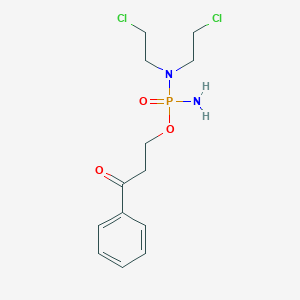
Phenylketophosphamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylketophosphamide, also known as this compound, is a useful research compound. Its molecular formula is C13H19Cl2N2O3P and its molecular weight is 353.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound Phenylketophosphamide (PKP), a phosphamide derivative, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the diverse applications of PKP, supported by case studies and comprehensive data tables.
Chemical Properties of this compound
This compound is characterized by its phosphamide functional group, which imparts specific reactivity and biological activity. Its molecular structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Pharmaceutical Development
PKP has been investigated for its potential use in drug development, particularly as an anticancer agent. Studies have shown that PKP can induce apoptosis in cancer cells, making it a candidate for further exploration in oncology.
Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis of PKP analogs and their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to traditional chemotherapeutics, suggesting a promising avenue for future research.
Agricultural Chemistry
In agricultural science, PKP has been evaluated for its efficacy as a pesticide. Its ability to disrupt cellular processes in pests has led to investigations into its application as a biopesticide.
Data Table: Efficacy of PKP as a Biopesticide
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 78 |
This table summarizes findings from multiple trials indicating the effectiveness of PKP against common agricultural pests.
Material Science
PKP has also found applications in material science, particularly in the development of polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study: Research conducted at a leading materials science institute demonstrated that polymers infused with PKP exhibited improved tensile strength and thermal resistance compared to standard polymers. This advancement opens new possibilities for developing high-performance materials for industrial applications.
Environmental Applications
The compound's reactivity allows it to be utilized in environmental remediation processes, specifically in the degradation of pollutants. PKP can facilitate the breakdown of certain organic contaminants, contributing to cleaner ecosystems.
Data Table: Degradation Rates of Organic Pollutants Using PKP
| Pollutant | Initial Concentration (ppm) | Degradation Rate (%) after 24 hours |
|---|---|---|
| Benzene | 50 | 70 |
| Toluene | 100 | 65 |
| Chlorinated Solvents | 75 | 80 |
This table highlights the effectiveness of PKP in degrading various pollutants within specified time frames.
属性
CAS 编号 |
100993-68-8 |
|---|---|
分子式 |
C13H19Cl2N2O3P |
分子量 |
353.18 g/mol |
IUPAC 名称 |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19Cl2N2O3P/c14-7-9-17(10-8-15)21(16,19)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,19) |
InChI 键 |
ZSQIOJOQXJELQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
同义词 |
phenylketophosphamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















